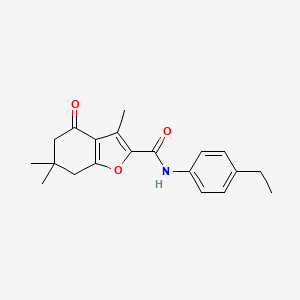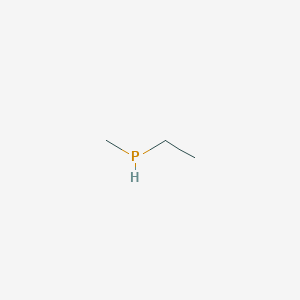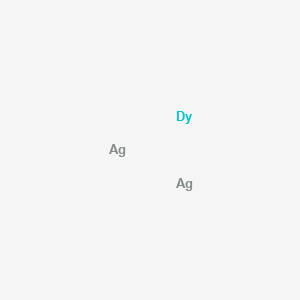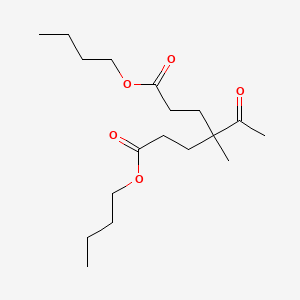
Dibutyl 4-acetyl-4-methylheptanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 4-acetyl-4-methylheptanedioate is an organic compound with the molecular formula C18H32O5 It is a dibutyl ester derivative of heptanedioic acid, characterized by the presence of acetyl and methyl groups on the heptanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 4-acetyl-4-methylheptanedioate typically involves esterification reactions. One common method is the reaction of 4-acetyl-4-methylheptanedioic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl 4-acetyl-4-methylheptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The acetyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dibutyl 4-acetyl-4-methylheptanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dibutyl 4-acetyl-4-methylheptanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The acetyl and methyl groups may also influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Dibutyl phthalate: Another dibutyl ester with similar plasticizing properties.
Dioctyl terephthalate: A commonly used plasticizer with a different ester backbone.
Acetyl tributyl citrate: An alternative plasticizer with acetyl and butyl groups.
Uniqueness
Dibutyl 4-acetyl-4-methylheptanedioate is unique due to its specific ester structure and the presence of both acetyl and methyl groups
Propiedades
Número CAS |
6630-77-9 |
|---|---|
Fórmula molecular |
C18H32O5 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
dibutyl 4-acetyl-4-methylheptanedioate |
InChI |
InChI=1S/C18H32O5/c1-5-7-13-22-16(20)9-11-18(4,15(3)19)12-10-17(21)23-14-8-6-2/h5-14H2,1-4H3 |
Clave InChI |
VDDILPGLPNCVCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCC(C)(CCC(=O)OCCCC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


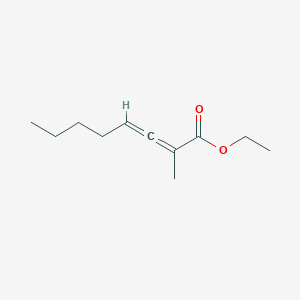
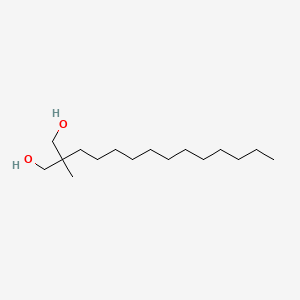
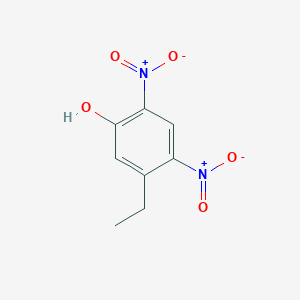
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)

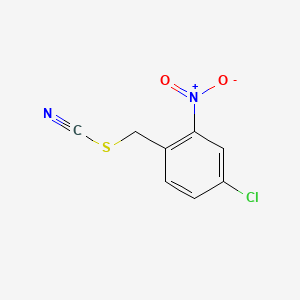
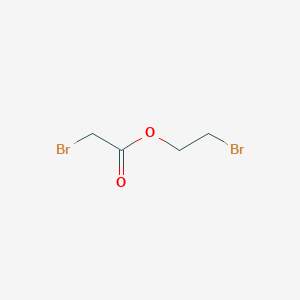
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
